5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride
Overview
Description
5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride is an impurity of Ticlopidine, a reversible P2Y12 receptor antagonist used to decrease the risk of stroke in patients known to have atherosclerosis .
Molecular Structure Analysis
The molecular formula of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride is C14H11Cl2NS . The SMILES representation is [Cl-].Clc1ccccc1C[n+]2ccc3sccc3c2 .Chemical Reactions Analysis
Specific chemical reactions involving 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride are not provided in the search results. It’s worth noting that this compound is an impurity of Ticlopidine, which suggests it may be formed during the synthesis or degradation of Ticlopidine .Physical And Chemical Properties Analysis
The molecular weight of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride is 296.22 g/mol . More detailed physical and chemical properties might be found in specialized chemical databases or literature.Scientific Research Applications
Chemistry and Synthesis
The chemistry of thieno[3,2-c]pyridinium chloride involves various synthetic routes and transformations. For example, thieno[3,2-b]pyridine can be oxidized to form adducts with different chemicals, leading to a variety of derivatives. This compound has shown the ability to undergo ring substitution, producing different derivatives such as chloro and bromo derivatives (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985). Another study described new synthetic routes to 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine from derivatives of 2-(2-thienyl)ethylamine (Frehel, Badorc, Pereillo, & Maffrand, 1985).
Derivatives and Applications
The potential of thieno[3,2-c]pyridinium chloride extends to the synthesis of various nitrogen and oxygen heterocycles. These include derivatives like thieno[3,2-b]pyrroles and thieno[3,2-b]indoles, which are synthesized via intramolecular heteroannulation of substituted thiophenes (Acharya, Gautam, & Ila, 2017). Another study demonstrated the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, highlighting the versatility of thieno[3,2-c]pyridinium derivatives in creating complex molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Fluorescence and Optical Properties
The optical properties of thieno[3,2-c]pyridinium derivatives have also been explored. Research indicates that substituents on these compounds significantly impact their fluorescence properties, suggesting potential applications in optical and electronic materials (Chavan, Toche, & Chavan, 2017).
Safety And Hazards
Future Directions
The search results do not provide specific information about future directions for research or applications of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride. Given its status as an impurity of Ticlopidine, future research might focus on methods to minimize its formation during Ticlopidine synthesis, or on its potential effects on Ticlopidine’s pharmacological activity .
properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-8,10H,9H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKRQGCVDHVAHS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202155 | |
Record name | 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride | |
CAS RN |
53885-64-6 | |
Record name | 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053885646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/084CB2NI7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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